molecular formula C2H7O4P B3049320 (1-Hydroxyethyl)phosphonic acid CAS No. 20188-02-7

(1-Hydroxyethyl)phosphonic acid

Cat. No.: B3049320
CAS No.: 20188-02-7
M. Wt: 126.05 g/mol
InChI Key: ZBURELSAUHPHKC-UHFFFAOYSA-N
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Description

(1-Hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydroxyl group and a phosphonic acid group attached to an ethyl chain. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both industrial and scientific applications.

Mechanism of Action

Target of Action

The primary target of (1-Hydroxyethyl)phosphonic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is calcium sulfate scale . This compound is an important descaling agent capable of dissolving calcium sulfate scale .

Mode of Action

The mode of action of HEDP involves its interaction with calcium ions. The two phosphonic acid groups and the hydroxyl group of HEDP each provide one oxygen atom to coordinate with the calcium ion, forming a stable three-coordinate configuration under alkaline conditions . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Biochemical Pathways

The biochemical pathways of HEDP involve the formation of Ca–HEDP complexes. The molecular structures of these complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale . The electronic structures were investigated by interaction region indicator analysis, atoms in molecules analysis, electron localization function, and natural population analysis .

Result of Action

The result of HEDP’s action is the dissolution of calcium sulfate scale. This is achieved when the pH of the HEDP solution is adjusted from acidic to weakly alkaline . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Action Environment

The action of HEDP is influenced by environmental factors, particularly pH. Weak alkalinity is the optimal process condition, as strong alkaline conditions result in the precipitation of hydroxide and calcium ions . Therefore, the efficacy and stability of HEDP are highly dependent on the pH of the environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)phosphonic acid typically involves the reaction of acetic acid with phosphorus trichloride in the presence of water. The reaction proceeds through the formation of acetyl chloride and phosphorous acid, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in reactors equipped with cooling and heating systems to maintain the required temperature range. The process also includes steps for the removal of by-products and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and phosphonic acid groups, which can interact with different reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .

Scientific Research Applications

Chemistry

In chemistry, (1-Hydroxyethyl)phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. Its stability and reactivity make it suitable for various synthetic applications .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit enzymes such as protein tyrosine phosphatases, making it a candidate for drug development .

Medicine

Medically, this compound and its derivatives are explored for their potential in treating bone diseases such as osteoporosis. Their ability to bind to bone minerals makes them effective in preventing bone loss .

Industry

Industrially, this compound is used as a descaling agent to remove calcium sulfate scale from surfaces. Its effectiveness in various pH conditions makes it valuable in water treatment and cleaning applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in both scientific research and industrial applications .

Properties

IUPAC Name

1-hydroxyethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBURELSAUHPHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522043
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20188-02-7
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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